Pde1-IN-5: A Technical Guide for Researchers and Drug Development Professionals
Pde1-IN-5: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical structure, properties, and biological activity of the selective PDE1C inhibitor, Pde1-IN-5.
This technical guide provides a comprehensive overview of Pde1-IN-5, a potent and selective inhibitor of phosphodiesterase 1C (PDE1C). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of modulating the PDE1 signaling pathway.
Chemical Structure and Properties
Pde1-IN-5 is a complex heterocyclic molecule with the systematic IUPAC name 4-cyclopentyl-1-(cyclopentylmethyl)-7-[(5-fluoro-2-pyridinyl)methylamino]-2-oxoquinoline-3-carbonitrile. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 4-cyclopentyl-1-(cyclopentylmethyl)-7-[(5-fluoro-2-pyridinyl)methylamino]-2-oxoquinoline-3-carbonitrile |
| Molecular Formula | C27H29FN4O |
| Molecular Weight | 444.5 g/mol |
| CAS Number | 2982945-34-4 |
| SMILES Notation | C1CCC(C1)CN2C3=C(C=CC(=C3)NCC4=NC=C(C=C4)F)C(=C(C2=O)C#N)C5CCCC5 |
| Synonyms | PDE1-IN-5, CHEMBL5395569 |
Biological Activity and Mechanism of Action
Pde1-IN-5 is a highly selective inhibitor of the phosphodiesterase 1C (PDE1C) isoform, with a reported half-maximal inhibitory concentration (IC50) of 15 nM. Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE1 family is unique in that its activity is dependent on calcium (Ca2+) and calmodulin (CaM).
By inhibiting PDE1C, Pde1-IN-5 prevents the degradation of cAMP and cGMP, leading to their accumulation within the cell. These cyclic nucleotides, in turn, activate downstream signaling pathways, primarily through the activation of protein kinase A (PKA) and protein kinase G (PKG). This mechanism of action underlies the observed anti-inflammatory effects of Pde1-IN-5.
The simplified signaling pathway is illustrated below:
Preclinical Anti-inflammatory Activity
Pde1-IN-5 has demonstrated significant anti-inflammatory properties in preclinical studies. It has been shown to inhibit the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1α (IL-1α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) induced by lipopolysaccharide (LPS). Furthermore, in a dextran sodium sulfate (DSS)-induced colitis mouse model, Pde1-IN-5 showed efficacy in mitigating the effects of inflammatory bowel disease (IBD).
Experimental Protocols
Synthesis of Pde1-IN-5
A detailed, step-by-step synthesis protocol for Pde1-IN-5 is not publicly available in the reviewed literature. However, based on the chemical structure, a plausible synthetic route would likely involve a multi-step process starting from substituted anilines and involving key reactions such as the construction of the quinolinone core, followed by functional group interconversions to introduce the cyclopentyl, cyclopentylmethyl, and fluoropyridinylmethylamino moieties. The synthesis of similar quinolinone-3-carbonitrile derivatives often involves a one-pot multicomponent reaction of an appropriate aldehyde, ethyl cyanoacetate, a cyclic ketone, and ammonium acetate.
In Vitro PDE1C Inhibition Assay
The inhibitory activity of Pde1-IN-5 against PDE1C can be determined using a fluorescence polarization (FP)-based assay.
Principle: This assay measures the change in the polarization of fluorescently labeled cAMP or cGMP upon its hydrolysis by PDE1C. The binding of the resulting fluorescently labeled AMP or GMP to a specific binding partner causes a significant increase in polarization.
General Protocol:
-
Recombinant human PDE1C is incubated with a fluorescently labeled substrate (e.g., FAM-cAMP).
-
The test compound (Pde1-IN-5) at various concentrations is added to the reaction mixture.
-
The reaction is initiated and allowed to proceed for a defined period at a controlled temperature.
-
A binding agent that specifically binds to the hydrolyzed product is added.
-
The fluorescence polarization is measured using a suitable plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
LPS-Induced Cytokine Expression Assay
In Vitro (e.g., using RAW 264.7 macrophage cell line):
-
Seed RAW 264.7 cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of Pde1-IN-5 for a specified time.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After an incubation period, collect the cell culture supernatant.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
In Vivo (Mouse Model):
-
Administer Pde1-IN-5 to mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
After a defined period, challenge the mice with an intraperitoneal injection of LPS.
-
At a specific time point post-LPS injection, collect blood samples.
-
Separate the serum and measure the levels of circulating pro-inflammatory cytokines using ELISA or a multiplex bead array.
DSS-Induced Colitis Mouse Model
-
Induce colitis in mice by administering dextran sodium sulfate (DSS) in their drinking water for a specified number of days.
-
Treat a group of DSS-exposed mice with Pde1-IN-5 daily.
-
Monitor the mice for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the stool.
-
At the end of the study period, sacrifice the mice and collect the colons.
-
Assess the severity of colitis by measuring colon length and performing histological analysis of colon tissue sections to evaluate inflammation and tissue damage.
Conclusion and Future Directions
Pde1-IN-5 is a valuable research tool for investigating the role of PDE1C in various physiological and pathological processes. Its potent and selective inhibitory activity, coupled with its demonstrated anti-inflammatory effects in preclinical models, suggests that targeting PDE1C may be a promising therapeutic strategy for inflammatory conditions such as inflammatory bowel disease. Further research is warranted to fully elucidate the therapeutic potential of Pde1-IN-5 and other selective PDE1 inhibitors, including comprehensive pharmacokinetic and toxicology studies, and to explore their efficacy in a broader range of inflammatory and neurological disorders where PDE1 is implicated.
